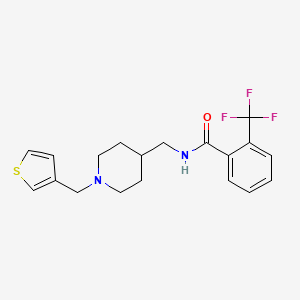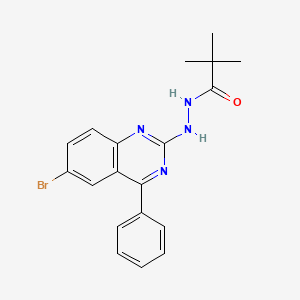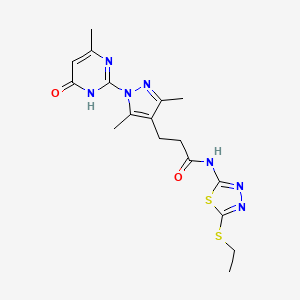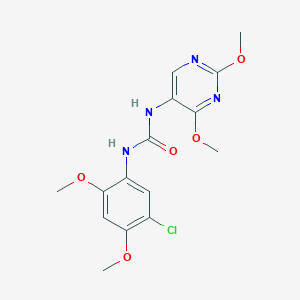
2-(3,5-Dichlorophenyl)sulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods, including X-ray crystallography, NMR spectroscopy, and computational chemistry methods. Unfortunately, specific information on the molecular structure of 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Unfortunately, specific information on the physical and chemical properties of 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Researchers have synthesized derivatives starting from related chlorophenyl compounds, leading to the creation of sulfonamide derivatives that showed significant antiviral activities, specifically against tobacco mosaic virus. This demonstrates the potential of chlorophenyl sulfonylethanol derivatives in contributing to the development of new antiviral agents (Zhuo Chen et al., 2010).
Sulfonation and Sulfation Reactions
The behavior of chlorophenols, including those related to 2-(3,5-Dichlorophenyl)sulfonylethanol, in sulfonation and sulfation reactions, has been extensively studied. These reactions are crucial for understanding the chemical properties and reactivity of chlorophenyl sulfones, offering insights into their potential applications in chemical synthesis (P. D. Wit & H. Cerfontain, 2010).
Development of Therapeutic Agents
A series of compounds derived from 2-(3,5-dichlorophenyl)sulfonylethanol was synthesized for potential therapeutic applications. Some of these compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, indicating their potential as therapeutic agents for treating diseases like diabetes (Muhammad Athar Abbasi et al., 2019).
Advanced Material Synthesis
In the context of fuel cell applications, derivatives of dichlorophenyl sulfonylethanol have been used to synthesize monomers for proton exchange membranes. This research highlights the material's utility in developing high-performance components for fuel cells, showcasing its role in advancing renewable energy technologies (Mehmet Sankir et al., 2006).
Environmental Remediation
Studies have investigated the transformation of chlorophenols upon irradiation, shedding light on the environmental behavior of compounds like 2-(3,5-Dichlorophenyl)sulfonylethanol. Such research is critical for understanding how these compounds degrade in natural waters and their potential impact on environmental health (V. Maurino et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound can include exploring its potential uses, studying its mechanism of action, and developing methods for its synthesis. Unfortunately, specific information on the future directions for research on 2-(3,5-Dichlorophenyl)sulfonylethanol is not available .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBEFALYNZDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylsulfonylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Cyanophenoxy)cyclohexyl]urea](/img/structure/B2815266.png)




![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2815275.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2815278.png)

![5,5-Dioxo-5lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2815281.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2815283.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2815286.png)
